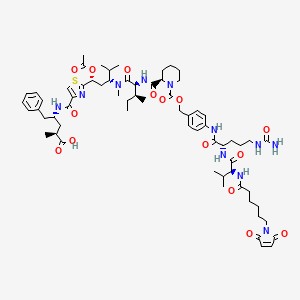
Aspericin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspericin C is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is derived from certain fungal species and has garnered interest due to its biological activities and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aspericin C typically involves multi-step organic reactions. One common method includes the use of specific precursors that undergo cyclization and functional group modifications to yield this compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungal cultures. These cultures are optimized to produce this compound in large quantities. The compound is then extracted and purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: Aspericin C can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
科学的研究の応用
Aspericin C has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of complex organic molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials and as a bioactive compound in agricultural products.
作用機序
The mechanism of action of Aspericin C involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes and pathways, leading to its biological effects. For example, this compound may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfering with essential metabolic pathways.
類似化合物との比較
Aspericin A: Another derivative with similar biological activities but different structural features.
Aspericin B: Known for its potent antifungal properties.
Aspericin D: Studied for its potential anticancer effects.
Uniqueness: Aspericin C stands out due to its unique chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H30O4 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
methyl (E)-6-[(2S,5R,6R)-5-hydroxy-5,6-dimethyloxan-2-yl]-2,4-dimethylhept-5-enoate |
InChI |
InChI=1S/C17H30O4/c1-11(10-13(3)16(18)20-6)9-12(2)15-7-8-17(5,19)14(4)21-15/h9,11,13-15,19H,7-8,10H2,1-6H3/b12-9+/t11?,13?,14-,15+,17-/m1/s1 |
InChIキー |
VRKCGOOZETWBGJ-IHSAQGCHSA-N |
異性体SMILES |
C[C@@H]1[C@](CC[C@H](O1)/C(=C/C(C)CC(C)C(=O)OC)/C)(C)O |
正規SMILES |
CC1C(CCC(O1)C(=CC(C)CC(C)C(=O)OC)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


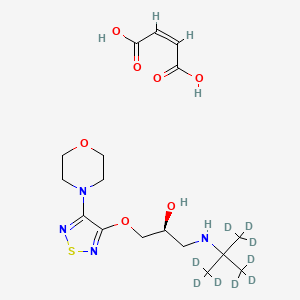
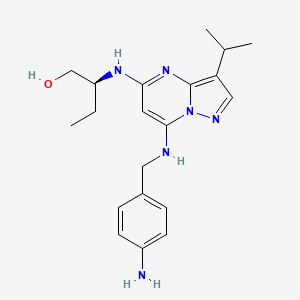


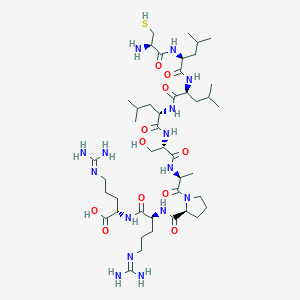
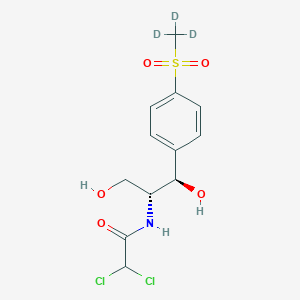
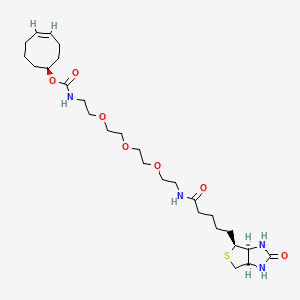
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
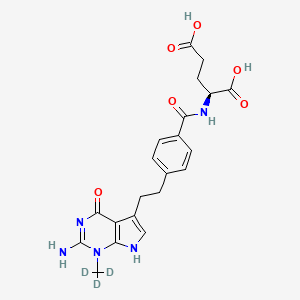
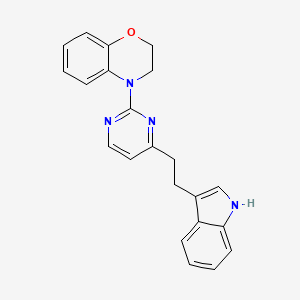
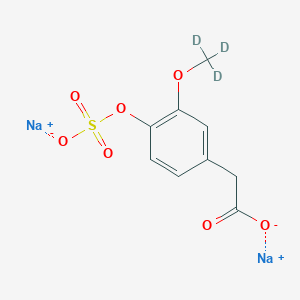
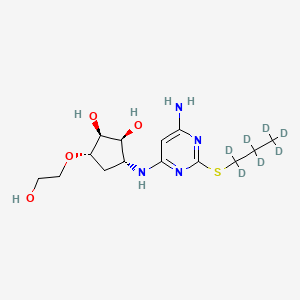
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
